1-(2,4-Dimethylphenyl)cyclopentan-1-amine
Description
1-(2,4-Dimethylphenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a 2,4-dimethylphenyl substituent. Its structure combines the steric bulk of the cyclopentane ring with the electron-donating methyl groups on the phenyl ring, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-10-5-6-12(11(2)9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI Key |
ZUDQRUAMOKRSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,4-dimethylphenylamine under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(2,4-Dimethylphenyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its amine group allows for easy modification and conjugation with other bioactive moieties.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential neurological or anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)cyclopentan-1-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amine group. This interaction can modulate biochemical pathways and lead to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2,4-Dimethylphenyl)cyclopentan-1-amine with key structural analogs, highlighting substituent effects on molecular weight and polarity:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy substituents (electron-donating) increase nucleophilicity, whereas chlorine and trifluoromethyl (electron-withdrawing) reduce electron density on the aromatic ring, affecting reactivity in further substitutions .
- Steric Effects : Bulky substituents like isopropyl (C₁₄H₂₁N) may hinder reaction kinetics but improve selectivity in catalysis .
- Solubility : Hydrochloride salts (e.g., 1-(4-methoxyphenyl) derivative) enhance aqueous solubility, critical for pharmaceutical formulations .
Reactivity Trends :
- Methyl groups in the 2,4-positions may stabilize intermediates via steric protection, reducing side reactions.
- Halogenated analogs (e.g., 4-Cl or 4-Br) are prone to nucleophilic aromatic substitution, enabling further functionalization .
Research Findings and Trends
- Bioactivity Modulation : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability, while electron-donating groups (e.g., OCH₃) enhance interaction with biological targets .
- Material Science : Cyclopentane-based amines serve as building blocks for polymers and hybrid materials, with substituents tailoring thermal and mechanical properties .
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